molecular formula C15H26O2 B1629730 Isobornyl 2-methylbutyrate CAS No. 94200-10-9

Isobornyl 2-methylbutyrate

Cat. No. B1629730
CAS RN: 94200-10-9
M. Wt: 238.37 g/mol
InChI Key: CEVCMCWHMHJEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobornyl 2-methylbutyrate belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Isobornyl 2-methylbutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobornyl 2-methylbutyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobornyl 2-methylbutyrate has a herbal and woody taste.

Scientific Research Applications

1. Rumen Fermentation and Digestibility in Steers

Isobornyl 2-methylbutyrate, as 2-methylbutyrate (2MB), has been studied for its effects on rumen fermentation and digestibility in steers. Research demonstrates that 2MB supplementation can influence ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility in the total tract of steers (Wang et al., 2012).

2. Isoleucine Biosynthesis in Anaerobic Bacteria

Investigations into isoleucine biosynthesis in anaerobic bacteria from the rumen have shown that these microorganisms incorporate carbon from labeled 2-methylbutyrate during growth. This pathway differs from that in many aerobic and facultative microorganisms, highlighting the unique metabolic pathways in these bacteria (Robinson & Allison, 1969).

3. Role in Ruminant Nutrition and Metabolism

Studies on isoacids, including 2-methylbutyric acid, in ruminant nutrition have emphasized their role in ruminal and intermediary metabolism. These isoacids, produced naturally in ruminants' digestive tracts, are significant for the biosynthesis of amino acids and higher branched-chain volatile fatty acids, affecting microbial fermentation and potentially influencing lactation and growth in cattle (Andries et al., 1987).

4. Renewable Production of Chemicals

Research has explored the renewable production of chemicals like valeric acid and 2-methylbutyric acid (2MB) from glucose. These studies highlight the potential of using synthetic metabolic pathways for producing high-volume aliphatic carboxylic acids, which can be applied in various industrial applications, such as in the production of plasticizers and pharmaceuticals (Dhande et al., 2012).

5. Influence on Microflora and Methane Production

2-methylbutyrate supplementation has been studied for its effects on rumen microflora, enzyme activities, and methane production in cattle. Such research is crucial for understanding how dietary supplements can influence the ecological balance within the rumen and its subsequent effects on livestock productivity (Zhang et al., 2015).

6. Metabolic Disorders in Humans

Research has identified novel inborn errors in metabolism related to 2-methylbutyrate pathways, highlighting the importance of understanding metabolic pathways for diagnosing and treating rare genetic disorders (Zschocke et al., 2000).

properties

CAS RN

94200-10-9

Product Name

Isobornyl 2-methylbutyrate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-6-10(2)13(16)17-12-9-11-7-8-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3

InChI Key

CEVCMCWHMHJEQS-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C

Other CAS RN

94200-10-9

physical_description

Colourless solid;  Herbaceous woody aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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